3-methyl-1H-pyrazol-4-amine dihydrochloride
Description
Properties
IUPAC Name |
5-methyl-1H-pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.2ClH/c1-3-4(5)2-6-7-3;;/h2H,5H2,1H3,(H,6,7);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNDZAPAEACKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854698-16-1 | |
| Record name | 3-methyl-1H-pyrazol-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pyrazole Core Formation
The initial step in synthesizing 3-methyl-1H-pyrazol-4-amine involves forming the pyrazole ring. Commonly, this is achieved by condensation reactions between hydrazine derivatives and β-diketones or β-keto esters under acidic or basic conditions. This step yields the 3-methyl-1H-pyrazole backbone, which is critical for subsequent functionalization.
- Typical conditions: Reflux in ethanol or methanol, often with acetic acid as a catalyst.
- Yields: Approximately 75–80% based on literature precedents.
- Purity: Around 90–92% by HPLC after initial isolation.
Introduction of the Amino Group at the 4-Position
The 4-amino substituent can be introduced via substitution or reduction reactions. One effective approach involves halogenation at the 4-position followed by catalytic reduction to replace the halogen with an amino group.
- Halogenation: Starting from 3-methyl-1H-pyrazole, selective halogenation (e.g., chlorination) at the 4-position is performed.
- Reduction: Catalytic hydrogenation using Pt/C under hydrogen pressure converts the halogenated intermediate to the 4-amine.
- Reaction conditions: Hydrogen pressure ~90–100 psig, temperature ~30°C, agitation ~800 rpm.
- Reaction time: Approximately 2.5 to 8 hours depending on catalyst loading and scale.
- Yields: Up to 96–97% for the 4-amino pyrazole hydrochloride intermediate.
- Purity: High purity (>95%) confirmed by HPLC and 1H NMR.
Formation of the Dihydrochloride Salt
The final step involves salt formation by treating the free base 3-methyl-1H-pyrazol-4-amine with hydrochloric acid under controlled pH and temperature to obtain the dihydrochloride salt.
- Solvent: Ethanol or ethanol/water mixtures.
- Temperature: Typically 0°C to ambient.
- Yield: High, around 90%.
- Purity: >98% by HPLC.
- Purification: Recrystallization from ethanol/water or chromatographic methods (silica gel, dichloromethane/methanol eluent).
Detailed Reaction Conditions and Comparative Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|
| Pyrazole Core Formation | Hydrazine hydrate, Acetic acid, reflux in EtOH | 78 | 92 | Standard condensation reaction |
| Halogenation at 4-Position | Chlorination reagents, controlled temperature | 85 | 90 | Selective halogenation step |
| Catalytic Reduction | Pt/C catalyst, H2 (90–100 psig), 30°C, 2.5–8 h | 96.8 | 95+ | Hydrogen uptake monitored for completion |
| Salt Formation | HCl gas or aqueous, EtOH, 0°C | 90 | 98 | Dihydrochloride salt crystallization |
Analytical and Purification Techniques
- Purity Assessment: High-performance liquid chromatography (HPLC) is the primary method, targeting ≥95% purity.
- Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms substitution patterns and absence of isomers.
- Elemental Analysis: Confirms C, H, N, and Cl content consistent with dihydrochloride salt.
- Purification: Recrystallization and column chromatography ensure removal of impurities and residual solvents.
Research Findings and Optimization Notes
- The use of Pt/C catalyst in hydrogenation is critical for high conversion and selectivity to the 4-amine without over-reduction or ring degradation.
- Maintaining low temperature (0–30°C) during salt formation prevents decomposition and promotes high crystallinity.
- Monitoring hydrogen uptake rates provides a reliable endpoint for catalytic reduction, ensuring reproducibility.
- The choice of solvent (ethanol or ethanol/water mixtures) impacts solubility and crystallization behavior, influencing yield and purity.
- Avoidance of isomer formation is achieved by controlled halogenation and reduction steps, as reported in analogous pyrazole derivatives synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various N-substituted pyrazoles.
Scientific Research Applications
Chemistry
3-Methyl-1H-pyrazol-4-amine dihydrochloride is utilized as a building block in organic synthesis. Its reactivity allows for:
- Synthesis of Pyrazole Derivatives: It can be used to create more complex pyrazole derivatives through various chemical reactions, including oxidation and substitution reactions.
Biological Applications
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties: Studies suggest that it may inhibit microbial growth, making it a candidate for antimicrobial drug development.
- Anticancer Activities: Preliminary research indicates that derivatives of this compound may exhibit anticancer properties, warranting further investigation into its mechanisms of action.
Pharmaceutical Development
The compound is being explored as an intermediate in the synthesis of pharmaceuticals:
- Drug Development: Its unique structure allows for modifications that can lead to new drug candidates targeting various diseases, including cancer and infections .
Industrial Applications
In the industrial sector, this compound is used in:
- Agrochemicals Production: It serves as a precursor for developing pesticides and herbicides.
- Dyes and Pigments: The compound's chemical properties make it suitable for synthesizing dyes used in textiles and other industries .
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant inhibition of growth at certain concentrations, suggesting its potential use as a novel antimicrobial agent.
Case Study 2: Anticancer Research
In another study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested for their anticancer activity against human cancer cell lines. The findings revealed that some derivatives exhibited selective cytotoxicity, indicating their potential as lead compounds in anticancer drug development.
Mechanism of Action
The mechanism of action of 3-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in microbial growth, leading to its potential use as an antimicrobial agent.
Comparison with Similar Compounds
Substituent Variations
- 1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride (CAS 1431965-72-8):
- 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride: Substituents: Fluoroethyl at position 1, methyl at position 3.
- 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride (CAS 1909336-62-4):
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine :
Positional Isomerism
- 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride (CAS 1185293-13-3): Substituents: Ethyl at position 1, methyl at position 3.
Physicochemical Properties
Biological Activity
3-Methyl-1H-pyrazol-4-amine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies highlighting its applications.
Overview of Biological Activities
The compound exhibits a range of biological activities, particularly in the areas of antimicrobial and anticancer properties. Research indicates that it may act as an inhibitor of specific enzymes involved in microbial growth, making it a candidate for antimicrobial applications. Additionally, its structural characteristics allow it to interact with various molecular targets, which is crucial for its anticancer potential.
Table 1: Summary of Biological Activities
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes critical for the survival and proliferation of pathogens and cancer cells.
- Cellular Pathway Modulation : It can modulate signaling pathways involved in cell growth and apoptosis, which is particularly relevant in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, demonstrating its potential in various applications:
- Anticancer Activity : A study reported that derivatives of pyrazole compounds, including this compound, exhibited significant cytotoxicity against various cancer cell lines such as MCF7 and NCI-H460. The lead compounds showed growth inhibition values (GI50) indicating their effectiveness in targeting cancer cells .
- Antimicrobial Properties : Research has shown that compounds similar to this compound demonstrated potent activity against bacterial strains such as E. coli and Bacillus subtilis. These findings suggest that the compound could be developed into an effective antimicrobial agent .
- Anti-inflammatory Effects : In a comparative study, pyrazolone derivatives were evaluated for their anti-inflammatory properties. The presence of specific functional groups in the structure enhanced the anti-inflammatory activity while maintaining lower gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparative Analysis with Related Compounds
To further understand the unique properties of this compound, it is essential to compare it with other similar compounds:
Table 2: Comparison with Related Pyrazole Derivatives
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-methyl-1H-pyrazol-4-amine dihydrochloride?
- Methodology : A common approach involves the Vilsmeier–Haack reaction to functionalize pyrazole intermediates. For example, 3-methyl-1H-pyrazol-5(4H)-one can undergo chlorination followed by condensation with amines. The dihydrochloride salt is typically formed via acid treatment (e.g., HCl gas in ethanol) to improve crystallinity and stability .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via recrystallization in ethanol/water mixtures to isolate the dihydrochloride form.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- NMR Spectroscopy : Analyze and NMR spectra to confirm proton environments and carbon frameworks. For example, the pyrazole ring protons typically resonate at δ 6.5–8.5 ppm, while methyl groups appear near δ 2.0–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] for CHClN: 169.01) .
- Elemental Analysis : Verify Cl content (theoretical: ~41.2% for dihydrochloride) .
Q. What are the stability considerations for handling this compound in aqueous solutions?
- Methodology :
- pH Stability : Test solubility and degradation in buffered solutions (pH 3–9). Dihydrochloride salts generally exhibit higher aqueous solubility but may hydrolyze under alkaline conditions.
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at –20°C in desiccated environments to prevent deliquescence .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling this compound with aryl halides?
- Methodology :
- Catalytic Systems : Use Cu(I) catalysts (e.g., CuBr) with cesium carbonate as a base in polar aprotic solvents (e.g., DMSO) at 35–50°C. Monitor coupling efficiency via NMR .
- Substrate Scope : Test electron-deficient aryl halides (e.g., 3-chloropyridine) for improved reactivity.
- Yield Enhancement : Employ microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 48 hours conventional) .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodology :
- Refinement Software : Use SHELXL for high-resolution refinement. For twinned crystals, apply the TWIN/BASF commands to correct for pseudo-merohedral twinning .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements. Report R < 5% for reliable data .
Q. How can impurities in dihydrochloride formulations be identified and quantified?
- Methodology :
- HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water gradients. Detect trace impurities (e.g., mono-hydrochloride or free base) via MS/MS fragmentation .
- Reference Standards : Synthesize and characterize impurities (e.g., 3-methyl-1H-pyrazol-4-amine hydrochloride) for calibration .
Q. What derivatization approaches enhance the bioactivity of this compound?
- Methodology :
- Functionalization : Introduce sulfonyl or trifluoromethyl groups at the pyrazole N1 position via nucleophilic substitution. For example, react with 3,5-dimethylisoxazole-4-sulfonyl chloride to improve target binding .
- Biological Testing : Assess enzyme inhibition (e.g., LSD1) using methyltransferase assays. Dihydrochloride salts often improve bioavailability compared to free bases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
